alpha-Glutamylthymine

描述

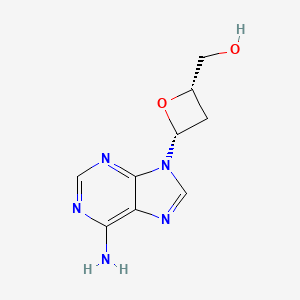

Alpha-Glutamylthymine is a hypermodified base in DNA . It is a novel and potent compound that has been identified in the DNA of certain organisms .

Synthesis Analysis

The synthesis of alpha-Glutamylthymine involves complex biochemical systems. These systems are involved in oxidation, glycosylation, and other modifications of bases in DNA . The enzymes involved in the synthesis of hypermodified bases such as alpha-Glutamylthymine have remained enigmatic for several decades .Chemical Reactions Analysis

Alpha-Glutamylthymine is involved in complex DNA base modifications . Gamma-Glutamyltranspeptidases, which are ubiquitous enzymes, catalyze the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides .科学研究应用

1. Protein Metabolism Regulation

Alpha-Glutamylthymine plays a crucial role in protein metabolism, including regulating gene expression, protein turnover, and anti-oxidative functions. It is significant in nutrient metabolism, immunity, and acid-base balance. In pathological conditions like infection, sepsis, and cancer, its concentrations are notably affected, raising questions about its role in muscle loss and negative nitrogen balance in critically ill patients (Xi et al., 2011).

2. Post-Translational Modification Identification

Alpha-Glutamylthymine is involved in post-translational modifications, such as 4-carboxyglutamate, which has significant roles in blood coagulation and is linked to various diseases like osteoporosis and atherosclerosis. The identification of these modifications is crucial for predicting glutamic acid carboxylation in amino acid stretches (Shah & Khan, 2020).

3. Metabolic Fate in Brain Function

Research on alpha-Glutamylthymine has explored its metabolic fate in the brain, particularly in the context of ammonia metabolism. It's been found to play a role in the cerebral uptake and metabolism of ammonia, which is crucial for understanding brain function and potential disorders related to ammonia metabolism (Cooper et al., 1979).

4. Cancer Cell Growth Influence

Alpha-G-Glutamylthymine has implications in cancer research, particularly in the context of cell growth. Studies have shown that cellular supply of glutamine, a related compound, is essential for the growth of certain cancer cell lines. By understanding the synthesis and utilization of glutamine and related compounds like alpha-Glutamylthymine, new targets for chemotherapy of certain cancers, such as gliomas and medulloblastomas, can be identified (Dranoff et al., 1985).

5. Plant Metabolism and Signaling

In plant biology, alpha-Glutamylthymine is central to amino acid metabolism. Its role extends to the synthesis of other amino acids and contributes to various metabolic and signaling processes within plants. Understanding its functions in plants can provide insights into agricultural practices and plant biology (Forde & Lea, 2007).

6. Post-Translational Modifications in Proteins

The compound is also significant in the study of post-translational modifications in proteins, as shown in rabbit elongation factor 1 alpha. These modifications are crucial in understanding protein function and regulation, which has broad implications in cell biology and disease treatment (Dever et al., 1989).

7. Nutritional Implications and Therapeutics

Alpha-Glutamylthymine has been explored for its nutritional implications, particularly in the context of glutaminolysis, which is the conversion of glutamine to other compounds. Understanding this process has implications in nutrition science and therapeutic applications, especially in conditions like cancer (Dúran & Hall, 2012).

8. Role in Glutamate Transport and Neurodegenerative Diseases

Research has also delved into the role of alpha-Glutamylthymine in glutamate transport, which is crucial for brain function and implicated in neurodegenerative diseases like ALS and Alzheimer's disease. Understanding this can aid in developing strategies to manage these diseases (Gegelashvili & Schousboe, 1997).

属性

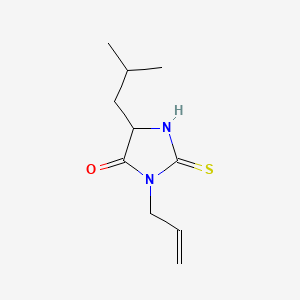

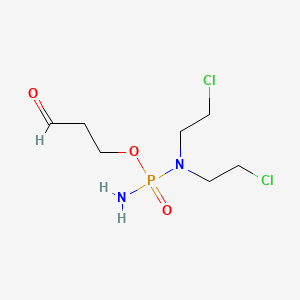

IUPAC Name |

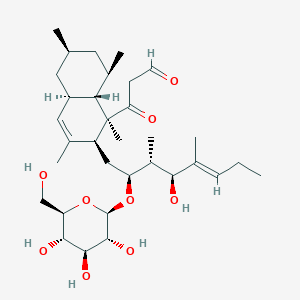

(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJNVZDOQDSDY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997907 | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Glutamylthymine | |

CAS RN |

76567-27-6 | |

| Record name | alpha-Glutamylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。